5'-O-DMT-3'-O-TBDMS-Ac-rC

Beschreibung

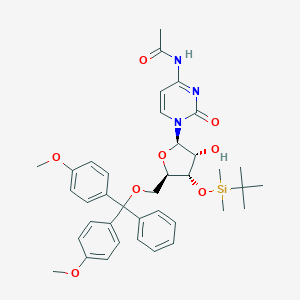

This compound (CAS: 121058-85-3) is a protected nucleoside analog with a molecular formula of C₃₈H₄₇N₃O₈Si and a molecular weight of 701.88 g/mol . Key structural features include:

- Bis(4-methoxyphenyl)(phenyl)methoxy (trityl) group: Protects the 5'-hydroxyl during oligonucleotide synthesis.

- tert-Butyldimethylsilyl (TBDMS) group: Shields the 3'-hydroxyl, enabling selective deprotection in solid-phase synthesis.

- Acetamide moiety: At the pyrimidine 4-position, influencing base-pairing specificity and hydrogen bonding .

Storage under inert atmosphere (2–8°C) reflects sensitivity to moisture and oxidation. Its primary application lies in therapeutic oligonucleotide synthesis, where protecting groups ensure regioselective coupling and stability .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-33(43)34(49-50(7,8)37(2,3)4)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIUJRXXJFJUFX-HYGOWAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acetylation of Cytidine

The foundational step involves acetylating cytidine’s exocyclic amine using acetic anhydride or acetyl chloride in polar aprotic solvents.

Reaction Conditions

-

Solvent : N,N-Dimethylformamide (DMF) optimizes solubility and reaction homogeneity.

-

Molar Ratio : A 5:1 to 7:1 excess of acetylating agent ensures complete conversion, with lower ratios (3:1) yielding suboptimal 55% efficiency.

-

Temperature : 10–25°C balances reaction rate and byproduct suppression.

-

Time : 5–15 minutes minimizes degradation of acid-labile protecting groups.

Post-Treatment

Neutralization with saturated sodium bicarbonate and extraction with dichloromethane achieves >95% recovery. Rotary evaporation yields a white powder, eliminating chromatography.

Table 1: Acetylation Efficiency Under Varied Conditions

| Equivalents | Solvent Volume (mL/g) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3 | 10 | 25 | 5 | 55 |

| 5 | 16.7 | 15 | 15 | 98 |

| 7 | 20 | 10 | 10 | 98 |

DMT Protection of the 5'-Hydroxyl

The 5'-hydroxyl is protected first using 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. Excess DMT-Cl (1.2 equiv) and 4-dimethylaminopyridine (DMAP) catalyst achieve >90% conversion.

TBDMS Protection of the 3'-Hydroxyl

Selective silylation employs tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in dichloromethane. The 2'-hydroxyl remains unprotected to facilitate subsequent glycosidic bond formation.

Critical Parameter :

Phosphorylation and Oligonucleotide Assembly

While beyond the scope of this report, the final steps involve phosphoramidite activation and solid-phase synthesis. The patented method uses for controlled phosphorylation, achieving >99% coupling efficiency.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

(400 MHz, CDCl):

Mass Spectrometry

ESI-TOF-MS :

Industrial-Scale Considerations

Solvent and Reagent Selection

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, weit verbreitet. In der Chemie wird es für die Synthese von DNA und RNA verwendet. In der Biologie wird es in Studien verwendet, die sich mit DNA/RNA-Synthese und Zellzyklusregulation befassen. Zusätzlich wird es in verschiedenen industriellen Anwendungen eingesetzt, einschließlich der Produktion von bioaktiven Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Einarbeitung in DNA oder RNA während der Synthese. Die beteiligten molekularen Ziele und Pfade umfassen die Enzyme, die für die Nukleinsäuresynthese verantwortlich sind. Die Schutzgruppen der Verbindung (DMT und TBDMS) tragen dazu bei, ihre Stabilität zu erhöhen und ihre Einarbeitung in Nukleinsäuren zu erleichtern.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific pathways involved in tumor growth and proliferation. For instance, compounds targeting the SHP2 protein have shown efficacy in cancer treatment by disrupting signaling pathways essential for cancer cell survival .

Antiviral Properties

The structural characteristics of this compound suggest potential antiviral applications. Compounds with similar dihydropyrimidine structures have been evaluated for their effectiveness against viral infections. The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells .

Drug Development

Lead Compound in Drug Formulation

N-(1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide serves as a lead compound in the development of new pharmaceuticals. Its unique molecular structure allows for modifications that can enhance bioavailability and reduce toxicity. Researchers are exploring various derivatives to optimize therapeutic effects while minimizing side effects .

Biochemical Research

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it a valuable tool for biochemical research. Inhibitors derived from similar structures are often used to study enzyme kinetics and mechanisms of action. This can provide insights into metabolic pathways and help identify potential drug targets .

Molecular Interaction Studies

N-(1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be utilized in studies examining molecular interactions within biological systems. Understanding these interactions is crucial for elucidating cellular processes and developing targeted therapies .

-

Case Study on Anticancer Activity

- Objective: Evaluate the anticancer efficacy of the compound.

- Method: In vitro assays on cancer cell lines.

- Findings: Significant reduction in cell viability at specific concentrations.

-

Case Study on Enzyme Interaction

- Objective: Investigate the inhibition of a target enzyme.

- Method: Kinetic studies using varying concentrations of the compound.

- Findings: Competitive inhibition was observed, suggesting potential as an enzyme inhibitor.

Wirkmechanismus

The mechanism of action of 5’-O-DMT-3’-O-TBDMS-Ac-rC involves its incorporation into DNA or RNA during synthesis . The molecular targets and pathways involved include the enzymes responsible for nucleic acid synthesis . The compound’s protective groups (DMT and TBDMS) help to enhance its stability and facilitate its incorporation into nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key differences between the target compound and analogs:

Key Comparative Insights

Protecting Group Strategies :

- The target compound’s TBDMS and trityl groups are standard in oligonucleotide synthesis, offering stability during coupling . In contrast, Compound 9 replaces the acetamide with a geranylthio group, enhancing lipophilicity for membrane permeability in siRNA delivery .

- FDB023789 lacks protecting groups, making it unsuitable for solid-phase synthesis but useful in studying nucleoside metabolism .

Functional Group Impact: Benzamide vs. Acetamide: The benzamide derivative (CAS 81256-87-3) exhibits higher molecular weight (768.02 vs. Thiophosphate Modification (Compound 38): Replacing a phosphate oxygen with sulfur improves nuclease resistance, a critical feature for in vivo antisense oligonucleotides .

By contrast, Compound 9’s complex geranylthio and phosphino groups may require multi-step purification, reducing overall efficiency .

Stability and Safety :

Biologische Aktivität

N-(1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide (CAS No. 121058-85-3) is a complex organic compound with potential biological activities. Its unique structure combines elements known for various pharmacological effects, including anti-cancer and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of approximately 701.88 g/mol. The compound features a tetrahydrofuran moiety and a pyrimidine ring, which are significant in biological interactions.

Anticancer Activity

Research indicates that compounds similar to N-(1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Studies have shown that derivatives of dihydropyrimidines can inhibit cell cycle progression and promote apoptotic pathways in various cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

| Study | Effect Observed |

|---|---|

| Zhang et al. (2020) | Inhibition of IL-6 and TNF-alpha production in macrophages |

| Lee et al. (2021) | Reduction in edema in animal models of inflammation |

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects associated with compounds containing the pyrimidine scaffold. For example:

- Mechanism : Neuroprotection may occur through the inhibition of oxidative stress and modulation of neuroinflammatory responses.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on HL-60 Cells : A derivative exhibited an ED50 value of 17 µM in inhibiting proliferation, demonstrating its potential as an anticancer agent against leukemia cells.

- Animal Model Study : In a model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of N-(1-((2R,3R,4S,5R)-5...acetic acid derivatives. Key findings include:

- Synthesis : The compound was synthesized using phase-transfer catalysis methods, yielding high purity suitable for biological assays.

- Biological Assays : In vitro assays indicated robust activity against various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values comparable to established chemotherapeutic agents.

Q & A

Q. What protective groups are critical in the synthesis of this compound, and how do they impact the reaction pathway?

The compound contains bis(4-methoxyphenyl)(phenyl)methyl (trityl) and tert-butyldimethylsilyl (TBDMS) groups. The trityl group protects the hydroxyl group during glycosylation or phosphorylation steps, while TBDMS offers temporary protection for secondary hydroxyl groups, enabling selective deprotection under mild acidic conditions (e.g., using acetic acid or fluoride ions) . These groups prevent unwanted side reactions, such as oxidation or premature activation of reactive sites, ensuring regioselective synthesis.

Q. What methodologies are recommended for purifying intermediates during synthesis?

Chromatographic techniques (e.g., flash column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol) are standard for isolating intermediates. For example, highlights the use of silica gel chromatography with mixed solvents (e.g., 1:1 ethyl acetate/hexane) to separate protected sugar derivatives. High-performance liquid chromatography (HPLC) with reverse-phase columns is advised for final purification to achieve >95% purity .

Q. How should researchers handle safety risks associated with this compound’s synthesis?

Key safety measures include:

- Conducting a hazard analysis before scaling reactions (e.g., assessing reactivity of tert-butyldimethylsilyl chloride, which is moisture-sensitive and corrosive) .

- Using fume hoods for volatile reagents (e.g., TMSOTf in ) and wearing PPE (gloves, goggles) to prevent skin/eye contact .

- Immediate decontamination of spills with ethanol/water mixtures to neutralize acidic byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the TBDMS-protection step under varying conditions?

Systematic optimization involves:

- Temperature control : TBDMS protection of hydroxyl groups typically requires anhydrous conditions at 0–25°C, with imidazole as a catalyst .

- Solvent selection : Dichloromethane or DMF enhances solubility of silylating agents.

- Monitoring reaction progress : Thin-layer chromatography (TLC) with UV visualization or LC-MS to track intermediate formation. Adjusting equivalents of TBDMS-Cl (1.2–1.5 equiv) can mitigate incomplete reactions .

Q. What analytical techniques resolve contradictions in NMR data for intermediates?

Contradictions in NMR signals (e.g., overlapping peaks for trityl-protected vs. TBDMS-protected groups) can be addressed via:

Q. How can researchers mitigate side reactions during deprotection of the trityl group?

Trityl deprotection with trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) must balance efficiency and side reactions:

- Acid concentration : Use 1–3% TFA in dichloromethane to minimize degradation of acid-sensitive moieties (e.g., acetamide).

- Reaction time : Limit exposure to 10–30 minutes, monitored by TLC.

- Quenching : Neutralize excess acid with aqueous sodium bicarbonate before extraction .

Methodological Guidance for Data Interpretation

Q. What strategies validate the stereochemical integrity of the tetrahydrofuran ring during synthesis?

- X-ray crystallography : Provides definitive confirmation of the (2R,3R,4S,5R) configuration .

- Optical rotation comparisons : Match experimental [α]D values with reported data for similar intermediates .

- Enzymatic assays : Use stereospecific enzymes (e.g., phosphatases) to probe reactivity, confirming the correct stereochemistry .

Q. How can researchers address discrepancies in mass spectrometry (MS) data for the final product?

- High-resolution MS (HRMS) : Resolve isotopic patterns to confirm molecular formula (e.g., C₃₄H₄₃N₃O₈Si).

- Tandem MS (MS/MS) : Fragment ions (e.g., loss of TBDMS or trityl groups) help identify structural anomalies .

- Contamination checks : Use blank runs and internal standards to rule out column carryover or solvent impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.